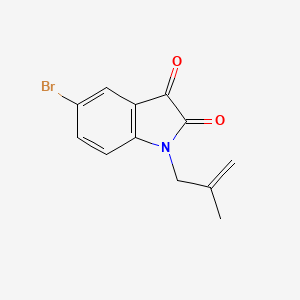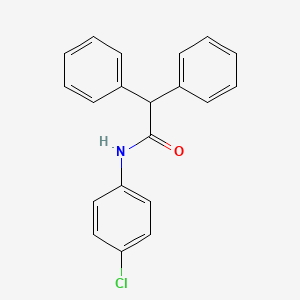![molecular formula C17H21N3O3S B3829335 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B3829335.png)
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide
描述
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications in the field of neuroinflammation. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is primarily expressed in the mitochondria of glial cells in the central nervous system (CNS).
科学研究应用
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied for its potential therapeutic applications in the field of neuroinflammation. Neuroinflammation is a process that involves the activation of glial cells in response to various stimuli, such as injury, infection, or neurodegenerative diseases. TSPO is upregulated in activated glial cells, making it a potential target for the development of drugs that can modulate neuroinflammation.
作用机制
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide binds selectively to TSPO, which is primarily expressed in the mitochondria of glial cells in the CNS. TSPO is involved in the transport of cholesterol into the mitochondria, which is essential for the production of steroid hormones and neurosteroids. The activation of TSPO has been shown to modulate the activity of various signaling pathways involved in neuroinflammation, including the NF-κB pathway and the NLRP3 inflammasome.
Biochemical and Physiological Effects
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to modulate various biochemical and physiological processes in the CNS. In preclinical studies, 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to reduce neuroinflammation in animal models of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has also been shown to improve cognitive function in animal models of neuroinflammation.
实验室实验的优点和局限性
4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has several advantages for lab experiments. It is a selective ligand for TSPO, which allows for the specific targeting of activated glial cells in the CNS. 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has also been shown to have low toxicity and good pharmacokinetic properties in animal models. However, 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide has some limitations for lab experiments. Its synthesis is relatively complex and has a low yield, which can limit its availability for research purposes.
未来方向
There are several future directions for the research on 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide. One direction is the development of more efficient synthesis methods for 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide. Another direction is the optimization of the pharmacokinetic properties of 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide to improve its efficacy in animal models. Additionally, the potential therapeutic applications of 4-[(diethylamino)sulfonyl]-N-(6-methyl-2-pyridinyl)benzamide in human diseases, such as neurodegenerative diseases, should be further explored in clinical trials. Finally, the development of new ligands for TSPO that have improved selectivity and efficacy could lead to the development of more effective therapies for neuroinflammation.
属性
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-20(5-2)24(22,23)15-11-9-14(10-12-15)17(21)19-16-8-6-7-13(3)18-16/h6-12H,4-5H2,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGFROZNLLSDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3829254.png)

![methyl N-[(4-methylphenyl)sulfonyl]phenylalaninate](/img/structure/B3829274.png)
![2-[3-(4-bromophenyl)-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829283.png)
![2-{3-(4-bromophenyl)-1-[(4-methyl-1-piperazinyl)acetyl]-4,5-dihydro-1H-pyrazol-5-yl}-1H-benzimidazole](/img/structure/B3829291.png)
![2-[3-(4-bromophenyl)-1-(4-morpholinylacetyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B3829292.png)

![6-bromo-4-phenyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-quinolinone](/img/structure/B3829295.png)
![N-[2,6-dihydroxy-3-(phenoxyacetyl)benzyl]alanine](/img/structure/B3829313.png)
![4-[(diethylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3829317.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-biphenylcarboxamide](/img/structure/B3829330.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3,5-dinitrobenzamide](/img/structure/B3829338.png)

![ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]thio}methyl)-6-bromo-1-phenyl-1H-indole-3-carboxylate hydrobromide](/img/structure/B3829347.png)